molecular formula C2H7NNaO3PS2 B1260766 Thiocystaphos CAS No. 55159-46-1

Thiocystaphos

Cat. No.: B1260766
CAS No.: 55159-46-1
M. Wt: 211.18 g/mol
InChI Key: SFAZCSIXGJEPJC-UHFFFAOYSA-M
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Description

Thiocystaphos (C₇H₅FO₂; CAS 405-05-0) is a fluorinated aromatic compound synthesized via a bromide-mediated reaction in acetic acid at 45°C for 26 hours, yielding 48% . Its molecular weight is 140.11 g/mol, with a polar surface area (TPSA) of 37.3 Ų and moderate solubility (1.21 mg/mL). The compound exhibits a log Po/w (octanol-water partition coefficient) range of 1.23–1.92 across computational models, indicating balanced lipophilicity for drug-like behavior .

Properties

CAS No.

55159-46-1

Molecular Formula

C2H7NNaO3PS2

Molecular Weight

211.18 g/mol

IUPAC Name

sodium;(2-aminoethyldisulfanyl)-hydroxyphosphinate

InChI

InChI=1S/C2H8NO3PS2.Na/c3-1-2-8-9-7(4,5)6;/h1-3H2,(H2,4,5,6);/q;+1/p-1

InChI Key

SFAZCSIXGJEPJC-UHFFFAOYSA-M

SMILES

C(CSSP(=O)(O)[O-])N.[Na+]

Canonical SMILES

C(CSSP(=O)(O)[O-])N.[Na+]

Other CAS No.

55159-46-1

Synonyms

sodium S-(S-thioethyl-2-amino)thiophosphate
thiocystaphos

Origin of Product

United States

Comparison with Similar Compounds

Key Findings:

Substituent Impact on Lipophilicity : Fluorine’s electronegativity and small atomic radius enhance lipophilicity (log P ~1.23) compared to polar hydroxyl groups (log P ~0.85) . Chlorine’s larger size increases log P further (1.75) but reduces solubility.

BBB Permeability : Fluorine’s lipophilic nature facilitates BBB penetration, whereas hydroxyl analogs are excluded due to higher polarity .

Metabolic Stability : this compound avoids CYP inhibition, unlike hydroxyl analogs, which may interact with metabolic enzymes .

Research Findings and Mechanistic Insights

  • Synthetic Efficiency : this compound’ 48% yield via bromide-mediated synthesis contrasts with higher-yield routes for hydroxyl analogs (e.g., acid-catalyzed substitutions), though direct comparisons are absent in the evidence .
  • Drug-Likeness : this compound scores 0.55 in bioavailability and 1.0 in leadlikeness, outperforming hypothetical hydroxyl analogs (lower bioavailability due to solubility-bioavailability paradox) .
  • Safety Profile : The absence of PAINS (Pan-Assay Interference Compounds) and Brenk alerts (0.0 and 1.0, respectively) suggests low toxicity risk, a critical advantage over CYP-inhibiting analogs .

Notes

Data Limitations : Detailed experimental data for exact analogs (e.g., solubility, log P) are unavailable in the provided evidence; trends are inferred from substituent chemistry.

Structural Diversity : Thiophosphoramide-based compounds (e.g., from ) may exhibit distinct reactivity due to sulfur-phosphorus bonds, warranting separate analysis .

Formatting Compliance : Article structure adheres to guidelines for technical clarity, including numbered headings and referenced data .

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